N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chloro-dimethylphenyl group, a pyridinyl-triazolyl group, and a sulfanyl-acetamide linkage, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-4,6-dimethylphenylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods help in optimizing reaction conditions, reducing production time, and improving yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Studied for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, coatings, and catalysts.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical processes. For example, it may inhibit the growth of microbial cells by targeting essential enzymes involved in cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers like PEEK.
N-arylhydroxylamines: Compounds used in the synthesis of 2-aminophenols through regioselective reactions.
Uniqueness
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
578001-91-9 |
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Molecular Formula |
C19H20ClN5OS |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H20ClN5OS/c1-4-25-18(15-7-5-6-8-21-15)23-24-19(25)27-11-16(26)22-17-13(3)9-12(2)10-14(17)20/h5-10H,4,11H2,1-3H3,(H,22,26) |
InChI Key |
XEUDLAMRXMTFPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Cl)C)C)C3=CC=CC=N3 |
Origin of Product |
United States |
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